Molecular Descriptor Comparison: Hydrogen-Bond Acceptor Count and TPSA Differentiate Bipyrazole from Monopyrazole Carboxylic Acid Scaffolds
The target bipyrazole compound provides five hydrogen-bond acceptor (HBA) sites compared with only three for the monopyrazole analog 1,5-dimethyl-1H-pyrazole-3-carboxylic acid (DMPCA), a 67% increase in HBA capacity [1]. The TPSA increases from approximately 55 Ų (estimated for DMPCA) to 72.94 Ų for the bipyrazole . This increase in polarity and hydrogen-bonding capacity directly affects aqueous solubility, membrane permeability, and target-binding pharmacophore geometry. The bipyrazole LogP of 0.61 is comparable to DMPCA's LogP of 0.64 , indicating that the additional pyrazole ring increases polarity without substantially increasing lipophilicity—a favorable profile for maintaining drug-likeness while expanding binding interactions [2].
| Evidence Dimension | Hydrogen-bond acceptor (HBA) count and TPSA |
|---|---|
| Target Compound Data | HBA = 5; TPSA = 72.94 Ų; HBD = 1; Rotatable bonds = 2; LogP = 0.61 |
| Comparator Or Baseline | 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid (DMPCA, CAS 5744-59-2): HBA = 3; HBD = 1; LogP = 0.64. TPSA estimated at ~55 Ų (monopyrazole carboxylic acid core). |
| Quantified Difference | ΔHBA = +2 (67% increase); ΔTPSA ≈ +18 Ų; ΔLogP ≈ –0.03 (comparable lipophilicity despite higher polarity) |
| Conditions | Computed physicochemical properties from Leyan vendor database (target) and ChemBase (DMPCA). |
Why This Matters
Higher HBA count and TPSA while maintaining comparable LogP enables stronger and more geometrically distributed intermolecular interactions (e.g., with protein targets or metal centers) without sacrificing membrane permeability—a key differentiator for medicinal chemistry and coordination chemistry programs.
- [1] ChemBase. 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid – computed properties: Acid pKa 3.176818, H_Acceptors 3, H_Donors 1, LogP 0.6441004. http://www.chembase.cn (accessed 2026-05-01). View Source
- [2] Lipinski, C. A.; Lombardo, F.; Dominy, B. W.; Feeney, P. J. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 2001, 46 (1–3), 3–26. Establishes the relevance of HBA, HBD, TPSA, and LogP for drug-likeness. View Source
